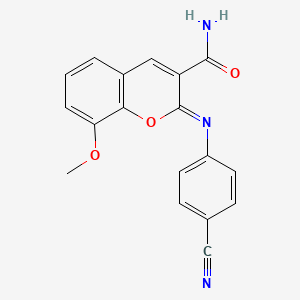![molecular formula C16H14N2O3S2 B2804835 (3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone CAS No. 1421472-37-8](/img/structure/B2804835.png)
(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with benzo[d]thiazol-2-yl and methoxy groups are often found in various bioactive compounds and synthetic drugs . They are known to exhibit a broad spectrum of biological effects, such as anti-inflammatory , antifungal , and anticancer activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like IR spectroscopy, 1H and 13C NMR, and mass spectrometry . Chemical shifts are given in relative ppm and are referenced to tetramethylsilane (TMS) (δ = 0.00 ppm) as an internal standard .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research has demonstrated the synthesis and potential biological applications of thiazole and azetidinone derivatives. These compounds are synthesized through various chemical reactions and evaluated for their antibacterial, antifungal, and antitumor activities. For example, thiazolyl pyrazole and benzoxazole derivatives have been characterized and tested for their antibacterial activities, showing promise in the development of new antimicrobial agents (Landage, Thube, & Karale, 2019). Similarly, studies on azetidinone derivatives have explored their potential in treating various forms of cancer, highlighting their inhibitory effects on the growth of certain cancer cell lines (Bhole & Bhusari, 2011).
Chemical Characterization and Theoretical Studies
Further research includes the chemical characterization and theoretical studies of thiazole and thiophene derivatives. These studies provide insights into the structural and electronic properties of the compounds, which are crucial for understanding their reactivity and potential biological activities. For instance, spectral characterization, density functional theory (DFT), and docking studies have been conducted to understand the antibacterial activity of specific thiazole and thiophene derivatives (Shahana & Yardily, 2020).
Novel Synthetic Approaches and Antimicrobial Activities
Innovative synthetic approaches have been applied to create novel thiazole and azetidinone compounds, which are then screened for their antimicrobial activities. This research contributes to the discovery of new therapeutic agents that could address the growing challenge of antibiotic resistance. For example, the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds has been evaluated for their antibacterial and antifungal properties, showing promising results against a range of microbial strains (Mistry & Desai, 2006).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit a broad spectrum of biological effects, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been found to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Eigenschaften
IUPAC Name |
[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-20-11-4-2-5-12-14(11)17-16(23-12)21-10-8-18(9-10)15(19)13-6-3-7-22-13/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIYTXPGEVLCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid](/img/structure/B2804754.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2804756.png)

![2-hydroxy-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2804758.png)

![Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate](/img/structure/B2804761.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2804767.png)



![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2804774.png)
